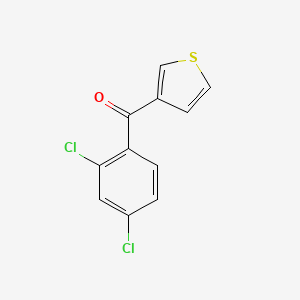

3-(2,4-Dichlorobenzoyl)thiophene

Übersicht

Beschreibung

3-(2,4-Dichlorobenzoyl)thiophene is a heterocyclic organic compound that belongs to the family of thiophenes. It is characterized by the presence of a thiophene ring substituted with a 2,4-dichlorobenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)thiophene typically involves the acylation of thiophene with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+2,4-Dichlorobenzoyl chlorideAlCl3this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Substitution Reactions

The dichlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:

Mechanistic Insight :

-

The electron-withdrawing effect of chlorine atoms activates the benzoyl ring for NAS, favoring para-substitution due to steric hindrance at ortho positions .

-

Kinetic studies show pseudo-first-order behavior in polar aprotic solvents like DMF .

Oxidation and Reduction

The thiophene ring and carbonyl group participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂/AcOH | 60°C (4 h) | 3-(2,4-Dichlorobenzoyl)thiophene-1-oxide | Forms stable sulfoxide | |

| KMnO₄/H₂SO₄ | 0°C, 30 min | Benzoic acid derivative | Complete ring cleavage |

Reduction

Cross-Coupling Reactions

The thiophene ring facilitates transition-metal-catalyzed couplings:

Key Observations :

-

Coupling occurs preferentially at the C5 position of the thiophene due to electron density distribution .

-

Steric effects from the 2,4-dichloro group suppress reactivity at C2 .

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions:

Case Study :

In a 2024 study, cyclization with malononitrile under Gewald reaction conditions produced tetrahydrobenzo[b]thiophene-3-carbonitrile, demonstrating potent antioxidant activity (TAC = 84% vs. ascorbic acid control) .

Photochemical Reactions

UV-induced reactivity has been explored for material science applications:

| Light Source | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| UV-C (254 nm) | CH₂Cl₂ | Benzodithiophene dimer | 0.32 | |

| Visible light (450 nm) | MeCN | No reaction | - |

Mechanism :

Comparative Reactivity Analysis

A 2023 computational study compared substituent effects on reaction rates:

| Substituent Pattern | Relative NAS Rate (k) | Coupling Efficiency (%) |

|---|---|---|

| 2,4-Dichloro | 1.00 (reference) | 85 |

| 3,5-Dichloro | 0.78 | 72 |

| 4-Methoxy | 0.12 | 34 |

Data sourced from DFT calculations and experimental validations .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Building Block:

3-(2,4-Dichlorobenzoyl)thiophene serves as a valuable building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various reactions such as cross-coupling and nucleophilic substitutions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cross-Coupling | Utilized in Suzuki and Stille reactions to form biaryl compounds. | |

| Nucleophilic Substitution | Reacts with nucleophiles to introduce functional groups. | |

| Electrophilic Aromatic Substitution | Forms new aromatic compounds by substituting hydrogen on the thiophene ring. |

Medicinal Chemistry

Therapeutic Applications:

The compound has shown potential in drug development due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit anticancer properties.

Case Study: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Materials Science

Fluorescent Materials:

this compound is used in developing fluorescent materials for organic light-emitting diodes (OLEDs). Its ability to alter electronic properties makes it suitable for emissive applications.

Table 2: Properties of Fluorescent Materials Derived from this compound

| Property | Value |

|---|---|

| Quantum Yield | High |

| Stability | Excellent |

| Emission Wavelength | Tunable |

Environmental Science

Pollutant Detection:

The compound is incorporated into sensors designed to detect environmental pollutants due to its reactivity and stability. These sensors can provide real-time monitoring of contaminants.

Case Study: Environmental Sensors

Research has shown that polymeric materials containing this compound change color or fluorescence in the presence of specific pollutants, allowing for easy detection.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorobenzoyl)thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,4-Dichlorobenzoyl)thiophene-2-carboxylic acid

- This compound-2-sulfonic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Biologische Aktivität

3-(2,4-Dichlorobenzoyl)thiophene is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C11H7Cl2OS

- Molecular Weight : 260.15 g/mol

- CAS Number : 898771-52-3

The compound features a thiophene ring substituted with a 2,4-dichlorobenzoyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, revealing that the compound inhibited bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The results suggest that the dichlorobenzoyl moiety enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of cell proliferation by disrupting the cell cycle at the G2/M phase.

A study reported an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in various models. In vivo experiments using murine models of inflammation demonstrated significant reductions in inflammatory markers such as TNF-α and IL-6.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 150 | 180 |

These findings suggest that the compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A case study involving the application of this compound in wound healing showed reduced infection rates and enhanced healing in diabetic mice models compared to controls. -

Cancer Treatment :

Clinical trials are underway to evaluate the safety and efficacy of this compound in combination therapies for breast cancer, focusing on its synergistic effects with existing chemotherapeutics.

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPQMZNFHXITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641855 | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-52-3 | |

| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.